molecular formula C11H24O B12074156 3-Undecanol, (R)-

3-Undecanol, (R)-

Cat. No.: B12074156
M. Wt: 172.31 g/mol
InChI Key: HCARCYFXWDRVBZ-LLVKDONJSA-N
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Description

(R)-3-Undecanol (CAS 6929-08-4) is a tertiary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol . Its IUPAC name is 3-undecanol, and it features a hydroxyl group (-OH) at the third carbon of an 11-carbon chain. Key physical properties include a boiling point of 132°C at 13 mmHg, a density of 0.83 g/cm³, and a melting point estimated at 11.58°C . The compound is classified under HazardClass 3 (flammable liquids) and PackingGroup III, indicating moderate flammability risk .

(R)-3-Undecanol is used in fragrance formulations, pharmaceutical intermediates, and immunological research. A 2008 study demonstrated its immunomodulatory effects in mice, where it influenced cellular and humoral immunity alongside its ketone analog, 3-undecanone .

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

(3R)-undecan-3-ol

InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1

InChI Key

HCARCYFXWDRVBZ-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CC)O

Canonical SMILES

CCCCCCCCC(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-Undecanol, ®-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction can yield undecane.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: 3-Undecanone.

    Reduction: Undecane.

    Substitution: 3-Undecyl chloride.

Scientific Research Applications

Antimicrobial Properties : Research has shown that 3-Undecanol exhibits significant antibacterial activity against various pathogens. A study indicated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20 μg/mL, highlighting its potential as an antimicrobial agent.

Compound MIC (μg/mL)
1-Octanol160
1-Nonanol80
1-Decanol40
3-Undecanol 20
1-Dodecanol10

The mechanism of action involves the disruption of bacterial cell membranes and ion leakage, leading to cell death. This property positions 3-Undecanol as a candidate for developing new antimicrobial agents in pharmaceutical applications .

Insect Behavior Studies

3-Undecanol has been identified as a key pheromone component in certain insect species, such as Bactrocera minax. Studies have focused on the binding interactions between this compound and odorant-binding proteins, revealing its role in insect communication and behavior. The binding affinity of the protein BminOBP3 to undecanol was significantly high, suggesting its importance in the olfactory system of these insects .

Metabolomic Profiling

In clinical research, 3-Undecanol has been studied for its role in metabolomic profiling, particularly in obesity research. It has been linked to altered intestinal permeability and metabolic responses in patients undergoing dietary interventions. This application underscores its relevance in understanding metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various long-chain fatty alcohols, including 3-Undecanol, against pathogenic bacteria. The results demonstrated that longer-chain alcohols were more effective than their shorter counterparts due to their ability to integrate into bacterial membranes and disrupt their integrity.

Case Study 2: Insect Pheromone Research

Research involving Bactrocera minax highlighted the binding interactions between undecanol and specific odorant-binding proteins. The study provided insights into how these interactions influence insect behavior, which could inform pest management strategies.

Safety and Toxicity

The safety profile of 3-Undecanol has been assessed through various toxicity studies. A repeated-dose toxicity study indicated a No Observed Effect Level (NOEL) of 2000 mg/kg body weight per day in male rats, suggesting a favorable safety margin for potential applications in consumer products and industrial processes .

Study Type NOEL (mg/kg bw/d) Observations
Repeated Dose (OECD TG 408)2000No significant toxicological effects
Acute Toxicity>2000No adverse effects noted

Mechanism of Action

The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
2.1.1 3-Methyl-3-undecanol (CAS 21078-68-2)
  • Formula : C₁₂H₂₆O
  • Molecular Weight : 186.33 g/mol .
  • Key Differences: The addition of a methyl branch at the hydroxyl-bearing carbon increases molecular weight and steric hindrance, reducing hydrogen bonding capacity compared to (R)-3-Undecanol.
  • Applications : Used in specialty chemicals and organic synthesis .
2.1.2 3-Ethyl-3-undecanol (CAS 62101-31-9)
  • Formula : C₁₃H₂₈O
  • Molecular Weight : 200.36 g/mol .
2.1.3 3-Undecanone (CAS 2216-87-7)
  • Formula : C₁₁H₂₂O
  • Molecular Weight : 170.29 g/mol .
  • Key Differences: The ketone functional group eliminates hydrogen bonding, leading to a lower boiling point compared to (R)-3-Undecanol. It is used in flavorings and fragrances, with distinct biological activity (e.g., reduced immunomodulatory effects compared to the alcohol) .
Physical and Chemical Property Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Functional Group Key Applications
(R)-3-Undecanol C₁₁H₂₄O 172.31 132 (at 13 mmHg) 0.83 Tertiary alcohol Fragrances, immunology
3-Methyl-3-undecanol C₁₂H₂₆O 186.33 Not reported Not reported Tertiary alcohol Specialty chemicals
3-Ethyl-3-undecanol C₁₃H₂₈O 200.36 Not reported Not reported Tertiary alcohol Industrial surfactants
3-Undecanone C₁₁H₂₂O 170.29 Not reported Not reported Ketone Flavorings, fragrances
1-Undecanol (linear) C₁₁H₂₄O 172.31 243 (at 760 mmHg) 0.83 Primary alcohol Surfactants, solvents
Dodecanol (Lauryl alcohol) C₁₂H₂₆O 186.33 259 (at 760 mmHg) 0.83 Primary alcohol Cosmetics, detergents

Key Observations :

Branching Effects: Tertiary alcohols like (R)-3-Undecanol have lower boiling points than linear primary alcohols (e.g., 1-Undecanol) due to reduced hydrogen bonding .

Functional Group Impact: Ketones (e.g., 3-Undecanone) exhibit lower polarity and boiling points compared to alcohols with similar carbon chains .

Biological Activity: (R)-3-Undecanol’s hydroxyl group enables unique interactions in immunological contexts, unlike its ketone analog .

Biological Activity

3-Undecanol, also known as undecan-3-ol, is a secondary alcohol with the molecular formula C11H24OC_{11}H_{24}O. It is characterized by a hydroxy group at the third carbon of the undecane chain. This compound has garnered attention for its biological activities, particularly in antimicrobial and anti-inflammatory domains.

  • Molecular Weight : 172.3077 g/mol
  • IUPAC Name : Undecan-3-ol
  • CAS Registry Number : 6929-08-4

Antimicrobial Activity

3-Undecanol exhibits significant antimicrobial properties. Research indicates that long-chain fatty alcohols, including 3-undecanol, demonstrate bactericidal activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, where it caused a rapid decrease in viable cell counts within hours of exposure. Specifically, concentrations of 80 μg/mL were tested, showing substantial ion leakage from bacterial cells, indicative of membrane damage caused by the alcohol .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that 3-undecanol does not exhibit toxic effects on human cell lines at certain concentrations. For example, extracts containing this compound were evaluated for their safety profile using MG-63 osteosarcoma cells, revealing no significant cytotoxicity . This suggests potential applications in biomedical fields where safety is paramount.

Anti-inflammatory Activity

The anti-inflammatory potential of 3-undecanol has been explored through various assays. Inhibition of prostaglandin E2 (PGE2) production was assessed in treated cell cultures, demonstrating a reduction in inflammatory markers . This activity positions 3-undecanol as a candidate for further development in anti-inflammatory therapies.

Antioxidant Properties

Research has also noted the antioxidant capabilities of 3-undecanol. It has been shown to prevent oxidative damage in cellular systems, which is crucial for maintaining cellular health and preventing various diseases linked to oxidative stress .

Table 1: Summary of Biological Activities of 3-Undecanol

Biological ActivityMechanism/EffectReference
AntimicrobialBactericidal activity against S. aureus; membrane damage
CytotoxicityNon-toxic to MG-63 cells
Anti-inflammatoryInhibition of PGE2 production
AntioxidantPrevents oxidative damage

Research Findings

  • Antimicrobial Efficacy : A study demonstrated that long-chain alcohols like 3-undecanol significantly reduce bacterial viability through membrane disruption mechanisms. The time-kill assay showed that exposure to this compound led to a decrease in colony-forming units (CFUs) over time .
  • Cytotoxicity Assessments : Various assays indicated that 3-undecanol does not adversely affect human osteosarcoma cell lines at therapeutic concentrations, supporting its safety for potential pharmaceutical applications .
  • Inflammation Modulation : The ability of 3-undecanol to inhibit pro-inflammatory cytokines suggests its role in managing inflammatory conditions, warranting further investigation into its therapeutic potential .

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for (R)-3-Undecanol?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail catalyst batches, solvent grades, and purification steps. Share spectra in public databases (e.g., ChemSpider). Use electronic lab notebooks (ELNs) for real-time documentation .

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